Cas no 1344692-67-6 (2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid)
2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid
- 1H-Imidazole-5-carboxylic acid, 2-(1-amino-1-methylethyl)-
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- Inchi: 1S/C7H11N3O2/c1-7(2,8)6-9-3-4(10-6)5(11)12/h3H,8H2,1-2H3,(H,9,10)(H,11,12)
- InChI Key: GNNZDPAYDKPKCW-UHFFFAOYSA-N
- SMILES: C1(C(N)(C)C)NC(C(O)=O)=CN=1
2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494728-1g |
2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylicacid |
1344692-67-6 | 97% | 1g |
$505 | 2023-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610822-1g |
2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid |
1344692-67-6 | 97% | 1g |
¥3535.0 | 2024-04-17 |
2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid
Comprehensive Introduction to 2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1344692-67-6)
The compound 2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1344692-67-6) is a specialized organic molecule featuring an imidazole core substituted with a carboxylic acid group and an aminoalkyl side chain. Its unique structure makes it a valuable intermediate in pharmaceutical research, particularly in the development of small-molecule inhibitors and bioactive compounds. The presence of both amino and carboxyl functionalities allows for versatile chemical modifications, catering to applications in drug discovery and medicinal chemistry.
In recent years, the demand for imidazole derivatives like 2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid has surged due to their role in targeting enzyme pathways and protein-protein interactions. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a hot topic in oncology and autoimmune disease therapeutics. The compound’s structural flexibility aligns with current trends in fragment-based drug design, where modular building blocks are prioritized for high-throughput screening.
From a synthetic perspective, CAS No. 1344692-67-6 is often explored for its chemo-selectivity in multi-step reactions. Its zwitterionic nature (due to the coexisting amino and carboxylic acid groups) enables solubility in both aqueous and organic solvents, a trait highly sought after in peptide mimetics and prodrug development. This property also addresses common challenges in formulation optimization, a recurring theme in pharmaceutical forums and AI-driven search queries.
Environmental and green chemistry considerations further elevate the relevance of this compound. Its potential for biodegradable derivatives resonates with the growing emphasis on sustainable drug synthesis. Laboratories are increasingly adopting catalytic methods to functionalize the imidazole ring, reducing waste and energy consumption—a practice frequently highlighted in ESG-focused research publications.
Analytical characterization of 2-(1-Amino-1-methyl-ethyl)-1H-imidazole-4-carboxylic acid typically involves NMR spectroscopy, mass spectrometry, and HPLC purity assays. These techniques are critical for verifying its utility in GMP-compliant processes, a key concern for manufacturers. The compound’s stability under physiological pH also makes it a candidate for in vivo studies, a topic frequently queried in academic search engines.
In summary, CAS No. 1344692-67-6 exemplifies the intersection of structural ingenuity and practical applicability in modern chemistry. Its adaptability to targeted therapy designs and alignment with green chemistry principles ensure its continued prominence in both industrial and academic settings.
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